Antibacterial agent 172

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

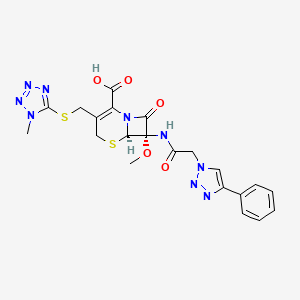

C21H21N9O5S2 |

|---|---|

Molecular Weight |

543.6 g/mol |

IUPAC Name |

(6R,7S)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(4-phenyltriazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C21H21N9O5S2/c1-28-20(24-25-27-28)37-11-13-10-36-19-21(35-2,18(34)30(19)16(13)17(32)33)22-15(31)9-29-8-14(23-26-29)12-6-4-3-5-7-12/h3-8,19H,9-11H2,1-2H3,(H,22,31)(H,32,33)/t19-,21+/m1/s1 |

InChI Key |

SYSFQEHQSYLFHB-CTNGQTDRSA-N |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CN4C=C(N=N4)C5=CC=CC=C5)OC)SC2)C(=O)O |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CN4C=C(N=N4)C5=CC=CC=C5)OC)SC2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Antibacterial Agent 172: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 172, also identified as Compound 6a, is a novel cephamycin-based compound that demonstrates potent and specific inhibitory activity against the sporulation of Clostridioides difficile. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular target, the associated signaling pathway, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of SpoVD

This compound functions as a specific inhibitor of the Clostridioides difficile protein SpoVD (CdSpoVD), a critical enzyme involved in the late stages of bacterial sporulation. SpoVD is a penicillin-binding protein (PBP) that plays a crucial role in the synthesis of the peptidoglycan cortex, a protective layer essential for the maturation and stability of the bacterial spore.

The primary mechanism of action involves the covalent binding of this compound to the active site of SpoVD. This binding event inactivates the transpeptidase activity of the enzyme, thereby preventing the cross-linking of peptidoglycan chains. The disruption of this process leads to the formation of defective spores that are unable to mature properly and are likely non-viable.

Signaling Pathway of SpoVD Inhibition

The inhibition of SpoVD by this compound interrupts the final and essential steps of spore cortex formation within the mother cell of C. difficile. This process is a key part of the sporulation signaling cascade.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The key findings are summarized below for comparative analysis.

| Parameter | Value | Assay Method | Reference |

| IC50 for CdSpoVD Inhibition | 89 nM | In vitro binding assay | Cun WY, et al. J Med Chem. 2024 |

| Antisporulation Activity (MIC) | Not Applicable | Not a direct bactericidal agent | Cun WY, et al. J Med Chem. 2024 |

| Effect on Vegetative Cell Growth | Minimal to no effect | Broth microdilution | Cun WY, et al. J Med Chem. 2024 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Binding Assay for CdSpoVD Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CdSpoVD.

Methodology:

-

Protein Expression and Purification: Recombinant CdSpoVD is expressed in E. coli and purified using affinity chromatography.

-

Fluorescent Penicillin Binding Assay:

-

A fluorescently labeled penicillin derivative (e.g., Bocillin FL) is used as a reporter probe that binds to the active site of SpoVD.

-

Purified CdSpoVD is incubated with varying concentrations of this compound for a predetermined time to allow for inhibitor binding.

-

The fluorescent penicillin is then added to the mixture and allowed to react with the remaining unbound, active SpoVD.

-

The reaction is quenched, and the proteins are separated by SDS-PAGE.

-

The fluorescence intensity of the SpoVD band is quantified using a gel imager.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antisporulation Assay in C. difficile

Objective: To assess the ability of this compound to inhibit the formation of spores in a culture of C. difficile.

Methodology:

-

Bacterial Culture: C. difficile is grown in a sporulation-inducing medium.

-

Compound Treatment: The bacterial culture is treated with a range of concentrations of this compound at the onset of the stationary phase of growth, when sporulation is initiated.

-

Spore Quantification:

-

After a defined incubation period (typically 24-48 hours), an aliquot of the culture is treated with ethanol or heat to kill vegetative cells, leaving only the spores.

-

The treated sample is then serially diluted and plated on a suitable growth medium containing a germination agent (e.g., taurocholate).

-

The number of colony-forming units (CFUs) is counted after incubation, which represents the number of viable spores.

-

The percentage of sporulation is calculated relative to an untreated control.

-

Conclusion

This compound represents a promising therapeutic candidate that operates through a highly specific mechanism of action. By targeting the essential sporulation protein SpoVD, it effectively inhibits the formation of viable C. difficile spores without significantly impacting vegetative cell growth. This targeted approach minimizes the potential for disruption of the host microbiome, a common side effect of broad-spectrum antibiotics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar antisporulation agents.

Technical Whitepaper: Physicochemical and Biological Profile of Antibacterial Agent 172

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 172, also identified as compound 6a in the primary literature, is a novel cephamycin-based derivative engineered as a potent and selective inhibitor of Clostridioides difficile sporulation. By targeting the essential sporulation-specific protein SpoVD, this agent presents a promising therapeutic strategy to prevent the recurrence of C. difficile infections (CDI). This document provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental methodologies for the study of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its development as a therapeutic agent. While experimentally determined data for properties such as melting point, solubility, and pKa are not publicly available, a summary of its known and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (6R,7S)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(4-phenyltriazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | PubChem |

| Molecular Formula | C₂₁H₂₁N₉O₅S₂ | PubChem |

| Molecular Weight | 543.6 g/mol | PubChem |

| SMILES | CN1C(=NN=N1)SCC2=C(N3--INVALID-LINK--(NC(=O)CN4C=C(N=N4)C5=CC=CC=C5)OC">C@@HSC2)C(=O)O | PubChem |

| XLogP3 (Computed) | 0.2 | PubChem |

| Biological Activity | IC₅₀ = 89 nM (against Cd SpoVD) | MedChemExpress[1] |

Mechanism of Action: Inhibition of C. difficile Sporulation

This compound exerts its effect by inhibiting SpoVD, a crucial enzyme in the sporulation pathway of Clostridioides difficile. Sporulation is a key survival mechanism for C. difficile, enabling it to persist in hostile environments and cause recurrent infections.

The sporulation process in C. difficile is a complex developmental program initiated in response to environmental stress, such as nutrient limitation.[2][3] This process is primarily controlled by the master transcriptional regulator, Spo0A.[2][3] Upon activation via phosphorylation, Spo0A initiates a cascade of gene expression, leading to the activation of a series of sporulation-specific sigma factors (σF, σE, σG, and σK).[2][3] These sigma factors direct the transcription of genes required for the morphological development of the spore.[4][5]

SpoVD is a key enzyme involved in the synthesis of the spore cortex, a protective layer of the dormant spore. By inhibiting SpoVD, this compound disrupts this critical step in spore formation, thereby preventing the production of viable, infectious spores.

Experimental Protocols

Synthesis of this compound (Compound 6a)

The synthesis of this compound is based on a cephamycin scaffold, with modifications at the C-7 position.[6][7][8][9][10] A general synthetic workflow is outlined below. For detailed procedures, including reagent quantities and reaction conditions, please refer to the primary literature by Cun W.Y., et al.

SpoVD Inhibition Assay (IC₅₀ Determination)

The inhibitory activity of this compound against C. difficile SpoVD can be determined using an in vitro enzyme inhibition assay. The following is a representative protocol.

1. Recombinant SpoVD Expression and Purification:

-

The gene encoding C. difficile SpoVD is cloned into an appropriate expression vector (e.g., pET vector with a His-tag).

-

The vector is transformed into a suitable expression host (e.g., E. coli BL21(DE3)).

-

Protein expression is induced (e.g., with IPTG) and the cells are harvested.

-

The His-tagged SpoVD protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

The purity and concentration of the recombinant protein are determined (e.g., by SDS-PAGE and Bradford assay).

2. Enzyme Inhibition Assay:

-

The assay is performed in a suitable buffer (e.g., Tris-HCl or HEPES) at a physiological pH.

-

A known concentration of purified recombinant SpoVD is pre-incubated with varying concentrations of this compound for a defined period.

-

The enzymatic reaction is initiated by the addition of a suitable substrate for SpoVD.

-

The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry or fluorometry).

-

The initial reaction rates are calculated for each inhibitor concentration.

3. IC₅₀ Calculation:

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction with no inhibitor.

-

The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound is a promising lead compound in the development of novel therapeutics to combat Clostridioides difficile infections. Its targeted mechanism of action, inhibiting the essential sporulation protein SpoVD, offers a selective approach to prevent CDI recurrence without exerting broad-spectrum antibacterial pressure that could disrupt the gut microbiota. Further research, including detailed pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clostridioides difficile Biology: Sporulation, Germination, and Corresponding Therapies for C. difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Clostridioides difficile Biology: Sporulation, Germination, and Corresponding Therapies for C. difficile Infection [frontiersin.org]

- 4. Global Analysis of the Sporulation Pathway of Clostridium difficile | PLOS Genetics [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives from 7-Aminocephalosporic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3â²-arylthio-cephalosporic Acid Derivatives from 7-Aminocephalosporic Acid - University of Wollongong - Figshare [ro.uow.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Understanding the sporulation inhibition by Antibacterial agent 172.

An In-depth Technical Guide on the Inhibition of Bacterial Sporulation

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Preamble: The process of sporulation in certain bacteria, such as those of the Bacillus genus, represents a significant challenge in both clinical and industrial settings due to the high resistance of spores to conventional antimicrobial agents. Understanding the mechanisms by which sporulation can be inhibited is crucial for the development of novel antibacterial strategies. This guide provides a detailed examination of the inhibition of bacterial sporulation, using the amino acid Threonine and the black tea polyphenol Theaflavin-3,3'-digallate (TFDG) as illustrative agents. While the originally requested "Antibacterial agent 172" is not a recognized compound, the principles and methodologies described herein are broadly applicable to the study of sporulation inhibitors.

The efficacy of an antibacterial agent in inhibiting sporulation or spore germination can be quantified through various assays that measure the reduction in viable spores or the prevention of germination under specific conditions. Below are summaries of the quantitative effects of Threonine and Theaflavin-3,3'-digallate (TFDG) on Bacillus subtilis and related species.

Table 1: Sporulation Inhibition by Threonine

| Organism | Agent | Concentration | Effect | Reference |

| Bacillus subtilis 168 | L-Threonine | 8.4 mM (1 mg/mL) | Permanent inhibition of sporulation. | [1][2][3] |

| Bacillus subtilis 168 | L-Threonine | 8.4 mM (1 mg/mL) | ~50% reduction in extracellular protease production. | [1][2][3] |

| Bacillus subtilis 168 | L-Threonine | 8.4 mM (1 mg/mL) | Prevents the normal increase in alkaline phosphatase. | [1][2][3] |

Table 2: Spore Germination Inhibition by Theaflavin-3,3'-digallate (TFDG)

| Organism | Agent | Concentration | Percent Inhibition of Germination (after 1 hr) | Reference |

| Bacillus subtilis | TFDG | 625 µg/mL | 99.37% - 99.92% | [4] |

| Bacillus cereus | TFDG | 625 µg/mL | 99.37% - 99.92% | [4] |

| Bacillus subtilis | TFDG | 312.5 µg/mL | 54.13% - 60.49% | [4] |

| Bacillus cereus | TFDG | 312.5 µg/mL | 54.13% - 60.49% | [4] |

Experimental Protocols

The following protocols provide a general framework for assessing the sporulation and germination inhibition potential of a test compound.

Protocol: Quantitative Sporulation Inhibition Assay

This assay is designed to determine the ability of a compound to prevent vegetative cells from forming spores.

1. Preparation of Bacterial Culture:

- Inoculate a single colony of Bacillus subtilis into a suitable liquid medium (e.g., Luria-Bertani broth).

- Incubate at 37°C with shaking until the culture reaches the mid-exponential phase of growth (OD₆₀₀ of ~0.5).

2. Induction of Sporulation:

- To induce sporulation, centrifuge the vegetative cells and resuspend them in a nutrient-limiting sporulation medium (e.g., Difco Sporulation Medium - DSM).

- Divide the culture into a control group and one or more experimental groups that will be treated with the test agent (e.g., Threonine).

3. Treatment with Antibacterial Agent:

- Add the test agent at various concentrations to the experimental group cultures at the onset of sporulation (T₀). The control group should receive a vehicle control.

- Incubate all cultures under conditions that promote sporulation (e.g., 37°C with vigorous shaking for 24-48 hours).

4. Quantification of Spores:

- After the incubation period, take samples from each culture.

- To determine the total number of viable cells (spores and vegetative cells), perform serial dilutions and plate on a rich medium like Tryptic Soy Agar (TSA).

- To determine the number of viable spores, heat-treat the samples at 80°C for 20 minutes to kill vegetative cells. Then, perform serial dilutions and plate on TSA.

- Incubate the plates and count the colony-forming units (CFU).

5. Calculation of Sporulation Frequency:

- The sporulation frequency is calculated as: (CFU/mL after heat treatment) / (CFU/mL before heat treatment) x 100%.

- Compare the sporulation frequency of the treated groups to the control group to determine the percent inhibition.

Protocol: Spore Germination Inhibition Assay

This assay assesses the ability of a compound to prevent dormant spores from germinating and returning to a vegetative state.

1. Preparation of Spore Suspension:

- Cultivate Bacillus subtilis in a sporulation-inducing medium for several days until a high percentage of cells have sporulated (>95%).

- Harvest and purify the spores by repeated washing with sterile distilled water and, if necessary, density gradient centrifugation to remove vegetative cells and debris.

- Verify the purity of the spore suspension by phase-contrast microscopy.

2. Germination Assay:

- Resuspend the purified spores in a germination buffer containing a known germinant (e.g., L-alanine or a mixture of asparagine, glucose, fructose, and potassium chloride - AGFK).

- Add the test agent (e.g., TFDG) at various concentrations to the spore suspension. Include a no-germinant control and a germinant-only control.

- Incubate at 37°C for a defined period (e.g., 1 hour).

3. Quantification of Germination:

- Germination can be monitored by the loss of heat resistance. Plate the spore suspensions before and after heat treatment (80°C for 20 minutes) to determine the number of viable spores that have not germinated.

- Alternatively, germination can be measured by the decrease in optical density (OD₆₀₀) of the spore suspension, as germinating spores become phase-dark and their OD decreases.

4. Calculation of Germination Inhibition:

- The percent inhibition of germination is calculated by comparing the number of viable, heat-resistant spores in the treated groups to the control group.

Signaling Pathways and Mechanisms of Inhibition

The decision of Bacillus subtilis to initiate sporulation is controlled by a complex signaling network. The central regulator of this process is the transcription factor Spo0A. The activity of Spo0A is controlled by a phosphorelay system.

The Spo0A Phosphorelay Pathway

Under conditions of nutrient limitation, a series of histidine kinases (KinA, KinB, etc.) autophosphorylate. This phosphate group is then transferred through a phosphorelay system to Spo0F, then to Spo0B, and finally to Spo0A. Phosphorylated Spo0A (Spo0A~P) is the active form that initiates the transcription of genes required for sporulation.

Caption: The Spo0A phosphorelay pathway in B. subtilis.

Threonine has been shown to inhibit sporulation at an early stage.[1][2][3] This is likely due to metabolic stress caused by valine starvation, which would disrupt the cellular signals that lead to the activation of the initial kinases in the phosphorelay.

The Sigma Factor Cascade

Once activated, Spo0A~P initiates a cascade of compartment-specific sigma factors that control the temporal and spatial regulation of gene expression during sporulation. This cascade ensures the correct morphological development of the spore.

Caption: The sigma factor cascade during B. subtilis sporulation.

Antibacterial agents that disrupt any stage of this cascade can effectively halt the sporulation process.

Experimental Workflow for Sporulation Inhibition Studies

The overall process for identifying and characterizing a sporulation inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

Caption: A typical experimental workflow for a sporulation inhibition assay.

This guide provides a foundational understanding of the methods and pathways involved in the inhibition of bacterial sporulation. The provided protocols and diagrams serve as a starting point for researchers to design and execute their own investigations into novel antibacterial agents.

References

- 1. Inhibition of Bacillus subtilis growth and sporulation by threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Bacillus subtilis growth and sporulation by threonine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Antibacterial and Sporicidal Activity Evaluation of Theaflavin-3,3′-digallate [mdpi.com]

Initial Studies and Discovery of Antibacterial Agent 172: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 172, also identified as compound 6a, has emerged as a promising novel therapeutic candidate against Clostridioides difficile infection (CDI). This technical guide provides an in-depth overview of the initial studies and discovery of this compound, focusing on its targeted mechanism of action, synthesis, and preclinical evaluation. All quantitative data from the foundational research are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding of the scientific rationale and processes.

Introduction

Clostridioides difficile is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated pathogen. The formation of highly resistant spores is a critical factor in the transmission of C. difficile and the recurrence of CDI. Current antibiotic treatments primarily target the vegetative cells of C. difficile but are ineffective against spores, leading to high rates of disease relapse. This unmet medical need has driven the search for novel therapeutic agents that can inhibit the sporulation process.

This compound was developed as part of a targeted drug discovery program aimed at identifying small molecule inhibitors of C. difficile sporulation. This compound is a cephamycin-based analogue designed to inhibit the sporulation-specific protein SpoVD (CdSpoVD), an essential enzyme for the synthesis of the spore cortex. The initial research, published by Cun W.Y., et al. in the Journal of Medicinal Chemistry in 2024, details the design, synthesis, and evaluation of a series of cephamycin analogues, leading to the identification of this compound (compound 6a) as a potent and selective inhibitor of C. difficile sporulation.[1][2]

Mechanism of Action

This compound exerts its antibacterial effect by specifically targeting and inhibiting the Clostridioides difficile SpoVD protein (CdSpoVD). CdSpoVD is a penicillin-binding protein that plays a crucial role in the synthesis of the peptidoglycan cortex layer of the spore, which is essential for spore maturation and resistance. By inhibiting CdSpoVD, this compound disrupts the sporulation process, thereby preventing the formation of viable, infectious spores.

The Clostridioides difficile Sporulation Pathway

The sporulation pathway in C. difficile is a complex, multi-stage process initiated in response to environmental stress, such as nutrient limitation. A key regulator of this process is the master transcription factor Spo0A. Once activated, Spo0A initiates a cascade of gene expression that leads to the asymmetric division of the cell, engulfment of the forespore, and the subsequent formation of the protective spore layers, including the cortex. CdSpoVD is active during the later stages of this process, where it cross-links peptidoglycan to form the rigid cortex.

Quantitative Data Summary

The initial studies of this compound (compound 6a) and its analogues generated key quantitative data that established its potency and selectivity. This information is summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Compound | Target | Assay Type | IC50 (nM) |

| This compound (6a) | CdSpoVD | In vitro binding assay | 89 |

Table 2: Antisporulation Activity in C. difficile

| Compound | Strain | Assay Type | Concentration for Sporulation Inhibition |

| This compound (6a) | C. difficile | Antisporulation assay | Not specified in abstract |

Table 3: In Vivo Efficacy in a Murine Model of CDI

| Treatment Group | Outcome Measure | Result |

| This compound (6a) | Spore Shedding | Comparable to cefotetan |

Note: Further details on the specific concentrations and quantitative results for antisporulation and in vivo studies require access to the full text of the primary publication.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial studies of this compound.

General Synthesis of Cephamycin Analogues

The synthesis of this compound (compound 6a) and its analogues was based on a cephamycin scaffold. The core structure was modified at the C-7 position with various α-(4-substituted-1H-1,2,3-triazol-1-yl)acetamide side chains.

In Vitro CdSpoVD Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the synthesized compounds against the CdSpoVD protein.

Protocol:

-

Recombinant CdSpoVD protein was expressed and purified.

-

A competitive binding assay was performed using a fluorescently labeled β-lactam antibiotic as a probe.

-

The purified CdSpoVD protein was incubated with a fixed concentration of the fluorescent probe and varying concentrations of the test compounds (including this compound).

-

The displacement of the fluorescent probe by the test compound was measured by a decrease in fluorescence polarization.

-

IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

C. difficile Antisporulation Assay

Objective: To evaluate the ability of the synthesized compounds to inhibit sporulation in C. difficile cultures.

Protocol:

-

C. difficile was grown in a sporulation-inducing medium.

-

The cultures were treated with various concentrations of the test compounds.

-

After a defined incubation period, the total number of viable cells (vegetative cells and spores) and the number of heat-resistant spores were determined by plating on appropriate media.

-

The percentage of sporulation was calculated as (spore count / total viable count) x 100.

-

The concentration of the compound that resulted in a significant reduction in sporulation was determined.

Murine Model of C. difficile Infection

Objective: To assess the in vivo efficacy of this compound in a mouse model of CDI.

Protocol:

-

Mice were pre-treated with a cocktail of antibiotics to disrupt their native gut microbiota, making them susceptible to C. difficile infection.

-

The mice were then challenged with an oral gavage of C. difficile spores.

-

Following infection, the mice were treated with the test compound (this compound) or a control vehicle.

-

Fecal samples were collected at various time points to quantify the shedding of C. difficile spores.

-

The clinical signs of the disease, such as weight loss and survival, were also monitored.

Conclusion and Future Directions

The initial studies on this compound have successfully identified a novel, potent inhibitor of C. difficile sporulation with a well-defined molecular target, CdSpoVD. The compound has demonstrated promising in vitro activity and in vivo efficacy in a relevant animal model of CDI. These findings establish this compound as a strong lead candidate for further drug development.

Future research should focus on a more comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. Optimization of the chemical structure could lead to analogues with improved potency and drug-like properties. Ultimately, the development of antisporulation agents like this compound represents a novel and promising strategy to combat the challenge of recurrent C. difficile infections.

References

What is the solubility of Antibacterial agent 172 in different solvents?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 172, also identified as compound 6a in primary literature, is a novel cephamycin-based derivative engineered as a potent inhibitor of the sporulation process in Clostridioides difficile. Its targeted mechanism, focusing on the inhibition of the sporulation-specific protein CdSpoVD, presents a promising avenue for developing therapies that can prevent the transmission and recurrence of C. difficile infections (CDI) without exerting broad-spectrum antibacterial pressure that can disrupt the native gut microbiota. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for its evaluation, and an illustrative diagram of its targeted biological pathway.

Physicochemical Properties

-

IUPAC Name: (6R,7S)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(4-phenyltriazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

-

Molecular Formula: C₂₁H₂₁N₉O₅S₂

-

Molecular Weight: 543.58 g/mol

-

CAS Number: 3023114-93-1

Solubility Data

Quantitative solubility data for this compound is not extensively detailed in publicly available literature. However, information from supplier datasheets and the solvents used in its primary synthesis and bioactivity studies provide a strong indication of its solubility profile. The compound is a solid at room temperature.

For in vitro and in vivo studies, this compound is typically prepared as a stock solution in Dimethyl Sulfoxide (DMSO). The following table summarizes the available solubility information.

| Solvent/System | Solubility/Miscibility | Concentration/Notes | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | Typically prepared as a 10 mM stock solution for in vitro assays. | Vendor Datasheet |

| Water | Low Solubility | Presumed to have low aqueous solubility (< 1 mg/mL). | Vendor Datasheet |

| DMSO : Corn oil (10:90) | Forms a clear or suspension solution. | Recommended formulation for in vivo (e.g., IP, IV, IM, SC) administration. | Vendor Datasheet |

| DMSO : Tween 80 : Saline | Forms a solution. | Alternative formulation for in vivo administration. | Vendor Datasheet |

| 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water | Forms a suspension. | Recommended formulation for oral administration in animal studies. | Vendor Datasheet |

Experimental Protocols

The following protocols are based on the methodologies described in the primary research publication by Cun WY, et al. (2024).[1]

General Solubility Assessment (Shake-Flask Method Adaptation)

While not explicitly detailed for this compound, a general protocol for assessing the solubility of novel cephalosporin-based agents involves the following steps:

-

Preparation of Solvent: Prepare a series of pharmaceutically relevant solvents and buffers (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Preparation of Dosing Solutions for Biological Assays

This protocol describes the preparation of the compound for use in the C. difficile antisporulation assay.

-

Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Working Solution Preparation: Serially dilute the DMSO stock solution in the appropriate sterile culture medium (e.g., 70:30 sporulation medium) to achieve the desired final concentrations for the assay. Ensure the final concentration of DMSO in the assay medium is non-toxic to the bacteria (typically ≤1%).

Clostridioides difficile Antisporulation Assay

This assay evaluates the ability of this compound to inhibit spore formation in C. difficile.

-

Bacterial Culture: Grow C. difficile (e.g., strain R20291) anaerobically to mid-log phase in a suitable growth medium (e.g., BHIS).

-

Assay Setup: Dilute the bacterial culture into 70:30 sporulation medium containing various concentrations of this compound (prepared as described above). Include a vehicle control (medium with DMSO only).

-

Incubation: Incubate the cultures anaerobically at 37°C for an extended period (e.g., 72 hours) to allow for sporulation.

-

Spore Quantification:

-

Take an aliquot of the culture. Treat one portion with ethanol or heat (e.g., 60°C for 1 hour) to kill vegetative cells, leaving only viable spores. The other portion remains untreated to quantify total viable cells (vegetative cells + spores).

-

Serially dilute both treated and untreated samples and plate them onto appropriate agar (e.g., BHIS with taurocholate to promote germination).

-

Incubate the plates anaerobically and count the resulting colonies.

-

-

Data Analysis: Calculate the sporulation frequency as the ratio of viable spore count to the total viable cell count. Compare the frequencies in treated samples to the vehicle control to determine the inhibitory effect of the compound.

Mechanism of Action and Signaling Pathway

This compound inhibits the sporulation of C. difficile by targeting CdSpoVD, a sporulation-specific penicillin-binding protein. The sporulation process in C. difficile is a complex developmental cascade initiated by the master regulator Spo0A. Once activated via phosphorylation, Spo0A triggers a series of compartment-specific sigma factors (σF, σE, σG, and σK) that orchestrate the morphological changes leading to a mature spore.

The spoVD gene is typically under the control of the late-stage, mother cell-specific sigma factor σK. The CdSpoVD protein is essential for the late stages of spore development, specifically in the maturation of the spore cortex and coat. By inhibiting CdSpoVD, this compound disrupts this crucial late-stage process, leading to a failure to produce viable, mature spores.

Caption: C. difficile sporulation pathway and inhibition by Agent 172.

References

Unveiling the Antibacterial Profile of a Novel Agent: A Technical Guide

Disclaimer: Information regarding a specific "Antibacterial agent 172" is not available in the public domain. This document serves as a comprehensive technical guide, using the well-characterized fluoroquinolone antibiotic, Ciprofloxacin, as a representative agent to illustrate the requested data presentation, experimental protocols, and visualizations. This template can be adapted for any novel antibacterial agent as data becomes available.

Introduction

Ciprofloxacin is a broad-spectrum antibiotic belonging to the fluoroquinolone class. It is a synthetic chemotherapeutic agent that exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are crucial for bacterial DNA replication, transcription, repair, and recombination.[2] This guide provides an in-depth overview of its known antibacterial spectrum, the experimental methods used for its evaluation, and a visual representation of its molecular mechanism.

Antibacterial Spectrum

The in vitro activity of an antibacterial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[3] The antibacterial spectrum of Ciprofloxacin is summarized in the table below, presenting MIC values for various clinically relevant bacterial species. A lower MIC value indicates greater potency.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Representative Bacterial Strains

| Bacterial Species | Gram Stain | Type | MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | Cocci | 0.12 - 2 |

| Streptococcus pneumoniae | Gram-positive | Cocci | 0.5 - 4 |

| Enterococcus faecalis | Gram-positive | Cocci | 0.5 - 4 |

| Escherichia coli | Gram-negative | Rod | 0.015 - 1 |

| Klebsiella pneumoniae | Gram-negative | Rod | 0.03 - 1 |

| Pseudomonas aeruginosa | Gram-negative | Rod | 0.12 - 4 |

| Haemophilus influenzae | Gram-negative | Coccobacilli | 0.008 - 0.06 |

| Neisseria gonorrhoeae | Gram-negative | Cocci | 0.004 - 0.03 |

Note: MIC values can vary depending on the specific strain and the testing methodology employed.

Experimental Protocols

The determination of the antibacterial spectrum relies on standardized and reproducible laboratory methods. The following section details the protocol for the broth microdilution method, a common technique for determining the MIC of an antimicrobial agent.[4]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[4]

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

-

The antibacterial agent of interest (e.g., Ciprofloxacin)

-

Positive control (broth with inoculum, no antibiotic)

-

Negative control (broth only)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Antibiotic Dilutions: A stock solution of the antibacterial agent is prepared. A series of two-fold dilutions are then made in CAMHB across the wells of the microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A few colonies are suspended in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[4]

-

Inoculation: Each well containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension. The final volume in each well is typically 100 µL.

-

Controls: A positive control well (containing CAMHB and the bacterial inoculum but no antibiotic) and a negative control well (containing only CAMHB) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[4]

-

Result Interpretation: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) of the microorganism.[5] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Mechanism of Action

Ciprofloxacin's bactericidal effect is achieved by targeting bacterial DNA synthesis. The following diagram illustrates the key steps in this inhibitory pathway.

Caption: Mechanism of action of Ciprofloxacin.

Workflow for Antibacterial Susceptibility Testing

The overall process from receiving a bacterial isolate to determining its susceptibility profile is outlined in the following workflow diagram.

Caption: Broth microdilution susceptibility testing workflow.

References

- 1. Antibiotic - Wikipedia [en.wikipedia.org]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility testing | PPTX [slideshare.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

Unveiling New Frontiers: A Technical Guide to the Potential Therapeutic Targets of Antibacterial Agent 172 Beyond SpoVD

For Immediate Release

[CITY, State] – November 7, 2025 – This technical guide provides an in-depth analysis of methodologies to identify and validate novel therapeutic targets of the potent anti-sporulation compound, Antibacterial agent 172, beyond its primary target, SpoVD in Clostridioides difficile. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antibacterial strategies.

Introduction: The Rise of Anti-Sporulation Agents

This compound has been identified as a highly effective inhibitor of Clostridioides difficile (C. difficile) sporulation, a critical process for the transmission and recurrence of C. difficile infections. Its primary mechanism of action is the inhibition of SpoVD, a key penicillin-binding protein essential for spore cortex synthesis. With a reported IC50 of 89 nM against C. difficile SpoVD, this compound represents a promising new class of antibacterial agents.

However, a comprehensive understanding of its full target profile is crucial for its development as a therapeutic. Identifying potential off-target interactions is vital for predicting and mitigating adverse effects, as well as for uncovering new therapeutic opportunities. This guide outlines a systematic approach to elucidating the complete target landscape of this compound.

Methodologies for Identifying Novel Therapeutic Targets

The identification of off-target interactions can be approached through a combination of computational, proteomic, and biochemical methods. Each of these strategies offers unique advantages in the quest to map the full spectrum of a compound's biological activity.

2.1 Computational Approaches: In Silico Prediction

Computational methods serve as a valuable initial step in identifying potential off-targets. By leveraging the known structure of this compound, researchers can employ various in silico tools to predict potential binding partners. These methods include:

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor of known three-dimensional structure. By screening large databases of protein structures, potential off-targets can be identified based on their predicted binding affinity for this compound.

-

Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific target. This model can be used to search for other proteins that may also interact with the compound.

-

Chemogenomic Databases: These databases contain extensive information on the interactions between chemical compounds and proteins. By searching for compounds with structural similarity to this compound, researchers can identify known targets of these similar molecules, which may also be off-targets of the agent .

2.2 Proteomic Approaches: A Global View of Cellular Interactions

Proteomic techniques provide a global and unbiased view of a compound's interactions within the complex cellular environment. These methods are instrumental in identifying both direct and indirect targets.

-

Affinity Chromatography-Mass Spectrometry (AC-MS): This powerful technique involves immobilizing a derivative of this compound onto a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured. These proteins are subsequently eluted and identified by mass spectrometry.

-

Proteomic Profiling: This approach examines changes in the entire proteome of a bacterial cell in response to treatment with this compound. By comparing the proteome of treated cells to that of untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. These changes can indicate both direct and indirect effects of the compound.

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to a protein increases its thermal stability. Intact cells are treated with this compound and then heated. The soluble protein fraction is then analyzed to identify proteins that are stabilized by the compound, indicating a direct interaction.

2.3 Biochemical Approaches: Validating Target Engagement

Once potential off-targets have been identified through computational and proteomic methods, their interaction with this compound must be validated using biochemical assays.

-

Enzymatic Assays: If a potential off-target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound has an inhibitory or activating effect.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the binding affinity and kinetics of the interaction between a compound and a protein in real-time.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Data Presentation

To facilitate the comparison of data from various experimental approaches, all quantitative findings should be summarized in a structured table. This allows for a clear overview of the potential off-targets and the evidence supporting their interaction with this compound.

| Potential Target | Experimental Method | Binding Affinity (Ki, IC50, Kd) | Functional Effect | Notes |

| Example: Protein X | Surface Plasmon Resonance | 1.2 µM | Inhibition of enzymatic activity | |

| Example: Protein Y | Cellular Thermal Shift Assay | N/A (Shift in Tm observed) | Unknown | |

| Example: Protein Z | Proteomic Profiling | N/A | Upregulation of expression | Indirect effect suspected |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key experiments in the identification of off-targets for this compound.

4.1 Protocol for Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group).

-

Immobilization: Covalently attach the synthesized probe to an activated solid support (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Culture C. difficile to mid-log phase and prepare a cell lysate by sonication or French press in a suitable lysis buffer containing protease inhibitors.

-

Affinity Capture: Incubate the cell lysate with the immobilized probe to allow for binding of target proteins.

-

Washing: Thoroughly wash the beads with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins from the MS/MS data using a protein database search engine.

4.2 Protocol for Proteomic Profiling

-

Cell Culture and Treatment: Grow C. difficile cultures to a specific optical density and treat with this compound at a pre-determined concentration (e.g., 2x MIC) for a defined period. Include an untreated control.

-

Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer.

-

Protein Digestion: Quantify the protein concentration and digest the proteins into peptides using trypsin.

-

Isobaric Labeling (Optional but Recommended): Label the peptides from the treated and control samples with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.

-

LC-MS/MS Analysis: Analyze the labeled or unlabeled peptides by LC-MS/MS.

-

Data Analysis: Quantify the relative abundance of proteins between the treated and control samples and identify those with significant changes in expression.

4.3 Protocol for Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact C. difficile cells with this compound or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures to induce protein denaturation.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature point. This can be done by Western blotting for specific candidates or by mass spectrometry for a proteome-wide analysis.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

Visual representations of experimental workflows and biological pathways are essential for clarity and understanding. The following diagrams have been generated using the DOT language.

Figure 1: A generalized experimental workflow for the identification and validation of off-targets.

Methodological & Application

Efficacy Testing Protocol for Antibacterial Agent 172 Against Clostridioides difficile

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a pressing healthcare concern. The emergence of hypervirulent strains and recurrent infections underscores the urgent need for novel antibacterial agents. This document provides a comprehensive protocol for evaluating the in vitro and in vivo efficacy of a novel antibacterial agent, designated 172, against C. difficile. The following protocols are designed to deliver robust and reproducible data for the preclinical assessment of this agent.

In Vitro Efficacy Assessment

The initial evaluation of Antibacterial Agent 172 involves determining its direct activity against C. difficile through the assessment of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This assay will be performed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[2][3][4]

Experimental Protocol: Broth Microdilution MIC Assay

-

Bacterial Strains: A panel of clinically relevant C. difficile strains, including reference strains (e.g., ATCC 700057) and recent clinical isolates representing various ribotypes, should be used.

-

Media Preparation: Prepare Brucella broth supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked horse blood.[5]

-

Inoculum Preparation:

-

Subculture C. difficile isolates on Brucella agar supplemented as above and incubate under anaerobic conditions (e.g., in an anaerobic chamber with a gas mix of 85% N₂, 10% H₂, 5% CO₂) at 37°C for 24-48 hours.

-

Harvest colonies and suspend in sterile Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Plate Preparation:

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using the supplemented Brucella broth. The concentration range should be sufficient to determine the MIC values of the test strains.

-

Include positive control wells (no antibacterial agent) and negative control wells (no bacteria).

-

Vancomycin and fidaxomicin should be included as comparator agents.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Seal the plates and incubate under anaerobic conditions at 37°C for 48 hours.

-

-

MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]

Experimental Protocol: MBC Assay

-

Following MIC Determination: After reading the MIC results, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

-

Subculturing: Aliquot 100 µL from each selected well and spread onto Brucella agar plates.

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

-

MBC Determination: The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum.

Data Presentation: In Vitro Susceptibility of C. difficile to this compound

| Antibacterial Agent | Strain (Ribotype) | MIC (µg/mL) | MBC (µg/mL) |

| This compound | ATCC 700057 | ||

| Clinical Isolate 1 (027) | |||

| Clinical Isolate 2 (014) | |||

| Vancomycin | ATCC 700057 | ||

| Clinical Isolate 1 (027) | |||

| Clinical Isolate 2 (014) | |||

| Fidaxomicin | ATCC 700057 | ||

| Clinical Isolate 1 (027) | |||

| Clinical Isolate 2 (014) |

MIC₅₀ and MIC₉₀ values should be calculated for a larger panel of isolates.

Cytotoxicity Assessment of C. difficile Toxins

This assay determines the ability of this compound to neutralize the cytotoxic effects of C. difficile toxins A (TcdA) and B (TcdB) on a mammalian cell line. The cell cytotoxicity neutralization assay is considered a gold standard for detecting C. difficile toxins.[6]

Experimental Protocol: Cytotoxicity Neutralization Assay

-

Cell Line: Human foreskin fibroblasts or Vero cells are commonly used.[7][8]

-

Cell Culture: Culture the cells in a suitable medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) in 96-well plates until a confluent monolayer is formed.

-

C. difficile Toxin Preparation: Prepare sterile-filtered culture supernatants from a toxigenic C. difficile strain grown in a suitable broth (e.g., Trypticase-yeast extract broth).

-

Neutralization Assay:

-

Pre-incubate the toxin-containing supernatant with serial dilutions of this compound for 1-2 hours at 37°C.

-

Add the pre-incubated mixtures to the wells containing the confluent cell monolayers.

-

Include controls: cells with toxin only (positive control), cells with medium only (negative control), and cells with this compound only.

-

-

Incubation and Observation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours. Observe the cells microscopically for cytopathic effects (cell rounding).

-

Endpoint Determination: The neutralization endpoint is the highest dilution of the antibacterial agent that prevents the cytopathic effect.

Data Presentation: Neutralization of C. difficile Toxin Cytotoxicity

| Treatment | Toxin Dilution | Cytopathic Effect (Cell Rounding) |

| Toxin Only | 1:10 | +++ |

| 1:100 | ++ | |

| 1:1000 | + | |

| This compound (Concentration X) + Toxin | 1:10 | - |

| This compound (Concentration Y) + Toxin | 1:10 | ++ |

| No Toxin Control | N/A | - |

(+++) >90% rounding, (++) 50-90% rounding, (+) <50% rounding, (-) no rounding

In Vivo Efficacy Assessment in Animal Models

Animal models are crucial for evaluating the efficacy of new antibacterial agents in a setting that mimics human CDI. The hamster and mouse models are the most widely used.[4][9][10]

Hamster Model of CDI

The Syrian hamster model is highly sensitive to CDI and develops a fulminant, often lethal, infection.[9]

Experimental Protocol: Hamster Model

-

Animals: Male Syrian golden hamsters (80-100 g).

-

Induction of Susceptibility: Administer a single oral dose of clindamycin (10-30 mg/kg) 5 days prior to infection to disrupt the normal gut microbiota.[2][3]

-

Infection: On day 0, challenge the hamsters with an oral gavage of a standardized inoculum of C. difficile spores (e.g., 10²-10⁴ spores).[2][3]

-

Treatment:

-

Begin treatment with this compound at various doses (e.g., 1, 10, 50 mg/kg) via oral gavage, starting 24 hours after infection and continuing for 5-10 days.

-

Include a vehicle control group and a vancomycin-treated group (e.g., 20 mg/kg) as a positive control.

-

-

Monitoring: Monitor the animals at least twice daily for signs of illness, including weight loss, diarrhea ("wet tail"), and lethargy.[2]

-

Endpoints: The primary endpoint is survival. Secondary endpoints include time to onset of diarrhea, severity of clinical signs, and C. difficile burden in the cecum and colon at the time of necropsy.

Mouse Model of CDI

The mouse model offers a less severe and more variable disease course, which can be advantageous for studying recurrence.[8]

Experimental Protocol: Mouse Model

-

Animals: C57BL/6 mice (6-8 weeks old).

-

Induction of Susceptibility: Administer an antibiotic cocktail (e.g., kanamycin, gentamicin, colistin, metronidazole, and vancomycin) in the drinking water for 3-5 days, followed by a single intraperitoneal injection of clindamycin (10 mg/kg) one day before infection.[8][11]

-

Infection: On day 0, challenge the mice with an oral gavage of C. difficile spores (e.g., 10⁵ spores).[8]

-

Treatment: Administer this compound, vehicle, or vancomycin as described for the hamster model.

-

Monitoring: Monitor daily for weight loss, diarrhea, and other clinical signs of disease.

-

Endpoints: Primary endpoints include survival and weight change. Secondary endpoints include fecal shedding of C. difficile, cecal toxin titers, and histopathological scoring of intestinal inflammation.

Data Presentation: In Vivo Efficacy of this compound

Table 3.1: Survival in the Hamster Model of CDI

| Treatment Group | Dose (mg/kg) | Number of Animals | Percent Survival (Day 10) |

| Vehicle Control | N/A | 10 | |

| This compound | 1 | 10 | |

| 10 | 10 | ||

| 50 | 10 | ||

| Vancomycin | 20 | 10 |

Table 3.2: Clinical Score in the Mouse Model of CDI

| Treatment Group | Dose (mg/kg) | Mean Clinical Score (Day 3) | Mean Weight Change (%) (Day 5) |

| Vehicle Control | N/A | ||

| This compound | 1 | ||

| 10 | |||

| 50 | |||

| Vancomycin | 20 |

Clinical scoring can be based on a scale assessing activity, posture, coat, and diarrhea.

Visualizing Experimental Workflows and Mechanisms

To clearly illustrate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Caption: Overall experimental workflow for testing this compound.

Caption: Signaling pathway of C. difficile toxin-mediated cytotoxicity.

Caption: Logical relationship between MIC and MBC determination.

References

- 1. qlaboratories.com [qlaboratories.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 5. nih.org.pk [nih.org.pk]

- 6. journals.asm.org [journals.asm.org]

- 7. MIC testing of anaerobic bacteria at DWS [dwscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of agar dilution and broth microdilution methods for Clostridium difficile antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Rho GTPases in Toxicity of Clostridium difficile Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Clostridium difficile minimum inhibitory concentrations obtained using agar dilution vs broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: The Use of Antibacterial Agent 172 in Bacillus subtilis Sporulation Research

Introduction

Bacterial sporulation is a complex developmental process undertaken by certain bacteria, such as Bacillus subtilis, in response to nutrient limitation and other environmental stressors. This process results in the formation of a dormant, highly resistant endospore. The initiation of sporulation is tightly regulated by a complex signaling network, with the master regulator Spo0A playing a pivotal role. Understanding the mechanisms of sporulation is crucial for developing strategies to control spore-forming bacteria in clinical and industrial settings. Antibacterial agent 172 is a novel synthetic compound that has been identified as a potent inhibitor of the bacterial sporulation cascade, offering a valuable tool for researchers in microbiology and drug development.

Mechanism of Action

This compound acts as a specific antagonist of the orphan quorum-sensing receptor ComX. By binding to ComX, it allosterically inhibits the autophosphorylation of the sensor histidine kinase ComP. This, in turn, prevents the phosphorylation of the response regulator ComA. Phosphorylated ComA is a key transcriptional activator for genes involved in the production of surfactin and the initiation of the sporulation phosphorelay. Consequently, the inhibition of the ComP-ComA two-component system by this compound leads to a downstream reduction in the phosphorylation of Spo0A, the master regulator of sporulation, ultimately blocking the entry into the sporulation cycle.

Applications

-

Dissecting the Quorum-Sensing Control of Sporulation: this compound can be utilized to study the specific role of the ComP-ComA signaling pathway in the decision to sporulate, independent of other sporulation-inducing signals.

-

Screening for Novel Sporulation Inhibitors: Due to its specific mechanism of action, this compound can serve as a positive control in high-throughput screening assays aimed at identifying new compounds that inhibit bacterial sporulation.

-

Investigating Biofilm Formation: The ComP-ComA pathway is also implicated in biofilm formation. Therefore, this agent can be used to explore the links between quorum sensing, biofilm development, and sporulation.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on Bacillus subtilis sporulation and related processes.

Table 1: Effect of this compound on Sporulation Efficiency

| Concentration of Agent 172 (µM) | Sporulation Frequency (%) | Fold Decrease |

| 0 (Control) | 85.2 ± 3.5 | 1.0 |

| 1 | 62.1 ± 4.1 | 1.4 |

| 5 | 35.8 ± 2.9 | 2.4 |

| 10 | 12.5 ± 1.8 | 6.8 |

| 25 | 2.1 ± 0.5 | 40.6 |

| 50 | < 0.1 | > 850 |

Table 2: Impact of this compound on Spo0A~P Levels

| Concentration of Agent 172 (µM) | Relative Spo0A~P Levels (as % of Control) |

| 0 (Control) | 100 |

| 10 | 45.3 |

| 50 | 8.7 |

Table 3: Gene Expression Analysis (qRT-PCR) after 4h Treatment

| Gene | Function | Fold Change (vs. Control) at 10 µM Agent 172 |

| srfA | Surfactin production | -8.2 |

| spo0A | Master sporulation regulator | -1.5 |

| spoIIA | Sporulation sigma factor F synthesis | -6.8 |

| kinA | Sensor kinase for Spo0A phosphorylation | -1.2 |

Experimental Protocols

Protocol 1: Bacillus subtilis Sporulation Assay

This protocol details the procedure for quantifying the effect of this compound on the sporulation efficiency of B. subtilis.

Materials:

-

Bacillus subtilis wild-type strain (e.g., PY79)

-

Difco Sporulation Medium (DSM)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Luria-Bertani (LB) agar plates

-

Incubator (37°C)

-

Spectrophotometer

-

Water bath (80°C)

Procedure:

-

Inoculate a single colony of B. subtilis into 5 mL of LB broth and grow overnight at 37°C with shaking.

-

Dilute the overnight culture 1:100 into 25 mL of fresh DSM in a 250 mL flask.

-

Add this compound to the desired final concentrations from a concentrated stock solution. An equivalent volume of the solvent (e.g., DMSO) should be added to the control culture.

-

Incubate the cultures at 37°C with vigorous shaking for 24 hours.

-

After incubation, take a 1 mL aliquot from each culture.

-

Total Viable Count: Serially dilute the aliquot in sterile PBS and plate onto LB agar plates. Incubate at 37°C for 18-24 hours and count the colonies.

-

Spore Count: To the same 1 mL aliquot, add 10 µL of lysozyme (10 mg/mL) and incubate for 10 minutes at 37°C to lyse vegetative cells. Then, heat-treat the sample at 80°C for 20 minutes to kill any remaining vegetative cells.

-

Serially dilute the heat-treated sample in sterile PBS and plate onto LB agar plates. Incubate at 37°C for 18-24 hours and count the colonies, which represent the heat-resistant spores.

-

Calculate Sporulation Frequency: (Spore count / Total viable count) x 100%.

Protocol 2: Reporter Gene Assay for srfA Promoter Activity

This protocol uses a B. subtilis strain carrying a srfA-lacZ fusion to measure the effect of this compound on ComA-dependent gene expression.

Materials:

-

B. subtilis strain with a PsrfA-lacZ reporter fusion

-

DSM medium

-

This compound

-

β-galactosidase assay reagents (e.g., ONPG)

-

Spectrophotometer

Procedure:

-

Grow the reporter strain as described in Protocol 1, steps 1-3.

-

At hourly intervals post-inoculation, withdraw aliquots from the cultures.

-

Measure the optical density (OD600) of each aliquot.

-

Lyse the cells (e.g., using lysozyme and/or sonication).

-

Perform a β-galactosidase assay using a standard protocol (e.g., Miller assay).

-

Calculate the Miller Units to quantify the promoter activity.

Visualizations

Caption: Signaling pathway showing the inhibitory effect of Agent 172.

Caption: Workflow for the B. subtilis sporulation assay.

Caption: Logical flow of the inhibitory action of Agent 172.

Application Notes and Protocols for Determining the IC50 of Antibacterial Agent 172

Introduction

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[1] In the context of antibacterial research, the IC50 represents the concentration of an antibacterial agent required to inhibit the growth of a bacterial population by 50%. While the Minimum Inhibitory Concentration (MIC) is more commonly used in clinical and diagnostic settings to determine the susceptibility of bacteria to antibiotics, the IC50 value is invaluable during the drug discovery and development process.[2][3] It provides a more nuanced understanding of a compound's potency and allows for a more precise comparison between different antibacterial candidates.

These application notes provide detailed protocols for determining the IC50 of the novel antibacterial agent 172 using the broth microdilution method and a time-kill curve assay. The broth microdilution method is a widely used technique for antimicrobial susceptibility testing due to its accuracy and efficiency.[4][5] The time-kill curve assay offers additional insights into the pharmacodynamics of the agent, distinguishing between bactericidal and bacteriostatic effects.[6]

Principle of the Assays

The determination of the IC50 for an antibacterial agent relies on exposing a standardized bacterial culture to a range of concentrations of the agent. The extent of bacterial growth inhibition is then measured, typically by assessing the optical density (turbidity) of the culture.[2] By plotting the percentage of growth inhibition against the logarithm of the agent's concentration, a dose-response curve is generated, from which the IC50 value can be calculated.[7]

Experimental Protocols

Broth Microdilution Assay for IC50 Determination

This protocol details the steps for determining the IC50 of this compound against a target bacterial strain using the broth microdilution method in a 96-well microtiter plate format.[8][9]

Materials and Reagents:

-

This compound stock solution (of known concentration)

-

Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile polypropylene tubes

-

Micropipettes and sterile tips

-

Spectrophotometer or microplate reader (600 nm)

-

Incubator (35-37°C)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the target bacterial strain.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a series of two-fold serial dilutions of this compound in CAMHB in sterile polypropylene tubes.[2] The concentration range should be wide enough to encompass both minimal and complete inhibition. For a novel agent, a starting range of 0.03 to 128 µg/mL is recommended.

-

For a 96-well plate setup, you will need at least 100 µL of each concentration.

-

-

Plate Setup:

-

In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

-

Add 50 µL of the appropriate concentration of the diluted this compound to the corresponding wells, creating a final volume of 100 µL.

-

Include the following controls:

-

Growth Control: Wells containing 100 µL of CAMHB and no antibacterial agent.

-

Sterility Control: Wells containing 100 µL of uninoculated CAMHB.

-

Blank Control: Wells containing 100 µL of each concentration of the antibacterial agent in CAMHB without bacteria (to account for any absorbance from the compound itself).

-

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum (1.5 x 10⁶ CFU/mL) to each well (except the sterility and blank controls), resulting in a final inoculum of approximately 1.5 x 10⁵ CFU/mL and a final volume of 110 µL.

-

-

Incubation:

-

Data Collection:

-

After incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader.

-

For each concentration of the antibacterial agent, subtract the OD of the corresponding blank well from the OD of the test well.

-

-

Data Analysis and IC50 Calculation:

-

Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = [1 - (OD_test / OD_growth_control)] x 100

-

Plot the % inhibition against the logarithm of the concentration of this compound.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[7][10]

-

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibacterial agent over time.[6]

Materials and Reagents:

-

Same as for the broth microdilution assay, plus:

-

Sterile culture tubes

-

Sterile PBS for serial dilutions

-

Nutrient agar plates

-

Shaking incubator

Procedure:

-

Preparation:

-

Prepare a bacterial inoculum as described in the broth microdilution protocol, adjusted to approximately 5 x 10⁵ CFU/mL in CAMHB.

-

Prepare sterile culture tubes containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC (or a range around the IC50 if MIC is unknown).[11]

-

Include a growth control tube without the antibacterial agent.

-

-

Inoculation and Incubation:

-

Inoculate each tube with the prepared bacterial suspension.

-

Incubate the tubes at 35-37°C in a shaking incubator.

-

-

Sampling and Viable Cell Count:

-

Data Analysis:

-

Count the number of colonies on each plate to determine the number of colony-forming units per milliliter (CFU/mL).

-

Plot the log10 CFU/mL against time for each concentration of the antibacterial agent and the growth control.

-

A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by a minimal change in CFU/mL over time compared to the initial inoculum.[6]

-

Data Presentation

The quantitative data obtained from the broth microdilution assay for this compound can be summarized in a table as follows:

| Concentration of Agent 172 (µg/mL) | Mean OD600 (n=3) | Standard Deviation | % Inhibition |

| 0 (Growth Control) | 0.850 | 0.045 | 0.0 |

| 0.25 | 0.835 | 0.051 | 1.8 |

| 0.5 | 0.765 | 0.039 | 10.0 |

| 1 | 0.621 | 0.042 | 26.9 |

| 2 | 0.415 | 0.033 | 51.2 |

| 4 | 0.187 | 0.021 | 78.0 |

| 8 | 0.055 | 0.010 | 93.5 |

| 16 | 0.048 | 0.008 | 94.3 |

| 32 | 0.045 | 0.007 | 94.7 |

Calculated IC50: Based on the data above and non-linear regression analysis, the hypothetical IC50 for this compound is approximately 1.95 µg/mL .

Visualizations

Caption: Workflow for IC50 determination using broth microdilution.

References

- 1. IC50 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. goldbio.com [goldbio.com]

- 6. emerypharma.com [emerypharma.com]

- 7. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IC50 Calculator | AAT Bioquest [aatbio.com]

- 11. actascientific.com [actascientific.com]

- 12. page-meeting.org [page-meeting.org]

Preparation of Stock Solutions for Antibacterial Agent 172: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 172 is a potent inhibitor of SpoVD in Clostridioides difficile, effectively hindering bacterial sporulation.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. This document provides detailed protocols for the preparation of stock solutions of this compound, including recommendations for solubility testing, solution preparation, and storage.

Physicochemical and Biological Properties

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (6R,7S)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(4-phenyltriazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | PubChem |